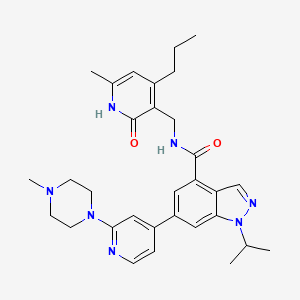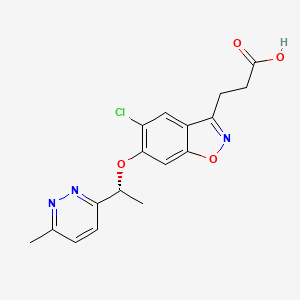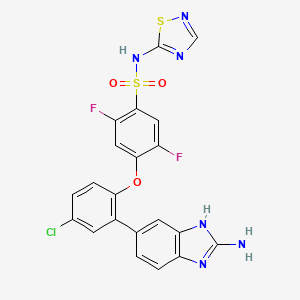
GX-674
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GX-674 es un antagonista altamente potente y selectivo del canal de sodio dependiente de voltaje 1.7 (Nav1.7). Es un compuesto de la clase de las arilsulfonamidas que inhibe Nav1.7 con un valor de IC50 de 0.1 nM a -40 mV . Este compuesto se utiliza principalmente en el estudio del dolor inflamatorio y neuropático debido a su capacidad para inhibir los canales de sodio que son cruciales para la iniciación de los potenciales de acción en las neuronas y las células musculares .
Métodos De Preparación
La síntesis de GX-674 implica varios pasos, incluida la preparación de intermedios y la reacción de acoplamiento final. La ruta sintética típicamente comienza con la preparación de ácido 2-amino-1H-benzo[d]imidazol-5-carboxílico, que luego se acopla con 4-cloro-2,5-difluorofenol bajo condiciones de reacción específicas para formar el producto deseado . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
GX-674 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo sulfonamida, para formar diferentes análogos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
GX-674 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar las propiedades y funciones de los canales de sodio.
Biología: Ayuda a comprender el papel de los canales de sodio en los procesos celulares.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento del dolor inflamatorio y neuropático.
Industria: Utilizado en el desarrollo de nuevas terapias para el manejo del dolor.
Mecanismo De Acción
GX-674 ejerce sus efectos inhibiendo selectivamente el canal de sodio Nav1.7. Esta inhibición evita la iniciación y propagación de los potenciales de acción en las neuronas, lo que reduce las señales de dolor. El compuesto se une a un sitio de alta afinidad, isoforma-selectivo y accesible extracelularmente en el dominio del sensor de voltaje 4 (VSD4) de Nav1.7 .
Comparación Con Compuestos Similares
GX-674 es único debido a su alta potencia y selectividad para Nav1.7. Los compuestos similares incluyen:
Ralfinamida: Otro bloqueador de canales de sodio utilizado para el dolor neuropático.
μ-Conotoxina PIIIA: Una toxina peptídica que bloquea los canales de sodio.
Clorhidrato de Bupivacaína: Un anestésico local que inhibe los canales de sodio.
Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad, potencia y aplicaciones terapéuticas.
Propiedades
IUPAC Name |
4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTQZTZBFNPMDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
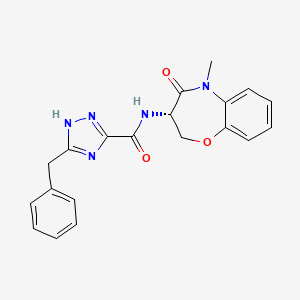
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)

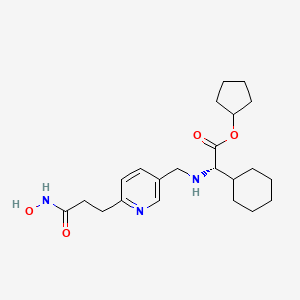
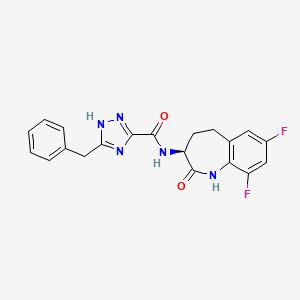
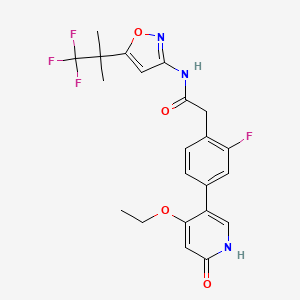

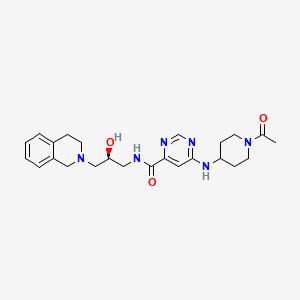
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
